4-Methoxy-4'-piperidinomethyl benzophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of piperidine derivatives is a topic of interest due to their pharmacological potential. For instance, a series of substituted benzyl piperidines were synthesized to explore their affinity for neurotransmitter transporters, which could be relevant for treating cocaine addiction . Although the exact synthesis of "4-Methoxy-4'-piperidinomethyl benzophenone" is not described, the methodologies used in these studies could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of piperidine derivatives can significantly influence their biological activity. For example, the crystal structures of N-benzyl-4-(diphenylacetoxy)piperidine derivatives were determined, showing U-shaped conformations for some and stretched conformations for others . These structural details are crucial for understanding the interaction of such compounds with biological targets.
Chemical Reactions Analysis
Piperidine derivatives can undergo various chemical reactions. One study examined the nucleophilic substitution reactions of piperidine with 2-methoxy-3-nitrothiophen in benzene, which was found to be strongly catalyzed by piperidine . This type of reaction could be relevant for further functionalization of the "4-Methoxy-4'-piperidinomethyl benzophenone" molecule.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. The adduct of (4-chlorophenyl)(4-hydroxypiperidin-1-yl)methanone and (4-chlorophenyl)(piperidin-1-yl)methanone showed specific dihedral angles between the benzene ring and the piperidine rings, which could affect the compound's physical properties and its interactions in a crystal lattice . These findings highlight the importance of molecular conformation in determining the properties of piperidine-containing compounds.
Scientific Research Applications
Applications in Environmental Studies
4-Methoxy-4'-piperidinomethyl benzophenone, a benzophenone derivative, has been studied in environmental contexts. Zhou et al. (2018) explored its removal from water using tertiary amine-functionalized adsorption resins. This research is significant in environmental chemistry, particularly in water purification processes, where such compounds are detected and need to be removed effectively (Zhou et al., 2018).
Role in Analytical Chemistry
In analytical chemistry, methods have been developed to detect and quantify benzophenone derivatives in various samples. Tarazona, Chisvert, and Salvador (2013) presented a method for determining benzophenone-3 and its metabolites in human serum, which is essential for understanding human exposure to these compounds (Tarazona et al., 2013). Similarly, Ho and Ding (2012) described a method for determining benzophenone-type UV filters in aqueous samples, which is crucial for monitoring environmental contamination (Ho & Ding, 2012).
In Material Science
In material science, benzophenone derivatives have been used in the synthesis of novel materials. For instance, Acosta et al. (1996) investigated novel additives for polyethylene degradation, where benzophenone derivatives played a crucial role (Acosta et al., 1996).
Photoprotective Properties
Benzophenone derivatives are known for their photoprotective properties. Placzek et al. (2013) analyzed various benzophenone derivatives, including 2-hydroxy-4-methoxybenzophenone, for their phototoxic behavior (Placzek et al., 2013).
Pharmaceutical Applications
In the pharmaceutical domain, Wnuk and Kajta (2021) examined the impact of benzophenone-3, a similar compound, on the nervous system, which has implications for drug development and safety evaluation (Wnuk & Kajta, 2021).
properties
IUPAC Name |
(4-methoxyphenyl)-[4-(piperidin-1-ylmethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2/c1-23-19-11-9-18(10-12-19)20(22)17-7-5-16(6-8-17)15-21-13-3-2-4-14-21/h5-12H,2-4,13-15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMSCCUUZRKGVBX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CN3CCCCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10642677 |
Source
|
Record name | (4-Methoxyphenyl){4-[(piperidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10642677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-4'-piperidinomethyl benzophenone | |
CAS RN |
898771-03-4 |
Source
|
Record name | (4-Methoxyphenyl){4-[(piperidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10642677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.